molecular formula C7H3ClF3NO B1463830 2-Chloro-6-(trifluoromethyl)nicotinaldehyde CAS No. 944900-06-5

2-Chloro-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B1463830
Key on ui cas rn: 944900-06-5
M. Wt: 209.55 g/mol
InChI Key: XGRYCVUVCDXRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785445B2

Procedure details

To a stirred solution of 2-chloro-6-(trifluoromethyl)nicotinaldehyde (115 mg, 0.549 mmol) in THF (1 mL) was added dimethylamine (823 μl, 1.65 mmol). The reaction was heated to 50° C. and stirred for 3 hours. The reaction was loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield the desired compound (50 mg, 0.229 mmol, 41.8% yield).
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
823 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
41.8%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:14][NH:15][CH3:16]>C1COCC1>[CH3:14][N:15]([CH3:16])[C:2]1[N:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=N1)C(F)(F)F
Name
Quantity
823 μL
Type
reactant
Smiles
CNC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1=C(C=O)C=CC(=N1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.229 mmol
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 41.8%
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.